4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a synthetic compound that has gained attention from researchers due to its potential implications in different fields. It belongs to the class of organic compounds known as anilides .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic routes for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis
The molecular formula of the compound is C19H17FN4O2S and it has a molecular weight of 384.43.Chemical Reactions Analysis
The compound exhibits substantial antiviral activity . The replacement of glutamic acid part of Pemetrexed with simple primary (a–e), secondary (f–h) and aryl amines (i–j) has significantly enhanced the antiviral activity to a larger extent .Physical and Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . It has a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Radiosynthesis for Imaging
One notable application involves the automated radiosynthesis of radiotracers like [18F]FMISO and [18F]PM-PBB3, which are used for imaging hypoxia and tau pathology in clinical settings. These compounds, synthesized through 18F-fluoroalkylation, demonstrate sufficient radioactivity and yield for clinical applications, highlighting their importance in positron emission tomography (PET) imaging and cancer diagnostics (Ohkubo et al., 2021).
Antimicrobial Activity
Another area of application is in the development of novel Mycobacterium tuberculosis GyrB inhibitors. Thiazole-aminopiperidine hybrid analogues have shown promising results in inhibiting Mycobacterium tuberculosis, demonstrating the compound's potential in addressing antibiotic resistance and tuberculosis treatment (Jeankumar et al., 2013).
Cancer Research
Furthermore, these compounds have been explored for their efficacy in cancer research, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This has implications for the development of cancer therapies targeting tumor angiogenesis and metastasis (Borzilleri et al., 2006).
Antimycobacterial and Anticancer Agents
Research into the synthesis and antimicrobial activities of various compounds, including fluorinated benzothiazolo imidazole compounds, has revealed promising antimycobacterial activity. Such studies contribute to the discovery of new antimicrobial and anticancer agents, addressing the urgent need for novel treatments due to rising drug resistance and cancer incidence (Sathe et al., 2011).
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “4-fluoro-N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” would depend on the specific functional groups present in the molecule and their spatial arrangement.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For example, some thiazole derivatives have been found to inhibit certain enzymes, while others might interact with cellular receptors or other types of proteins .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the wide range of biological activities exhibited by thiazole derivatives, it’s likely that multiple pathways could be affected .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-5-3-14(4-6-15)18(26)24-19-23-16(12-27-19)7-8-17(25)22-11-13-2-1-9-21-10-13/h1-6,9-10,12H,7-8,11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOKEPVPFJTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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